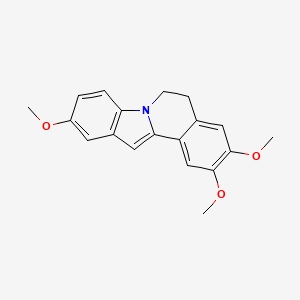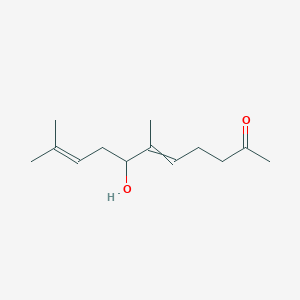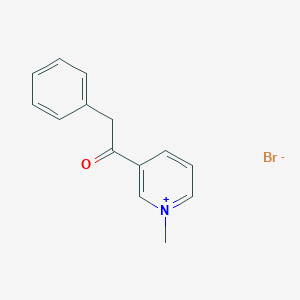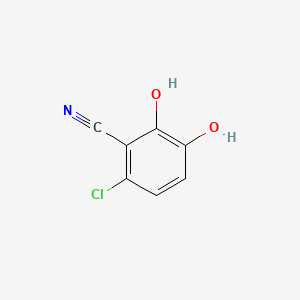
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is a complex organic compound belonging to the class of indoloisoquinolines This compound is characterized by the presence of three methoxy groups and a fused indole and isoquinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline can be achieved through a pseudo four-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs of the original compound.
科学的研究の応用
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
作用機序
The mechanism by which 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to biological effects like inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
類似化合物との比較
Similar Compounds
- 2,3,9,10-Tetramethoxy-5,6-dihydroindolo(2,1-a)isoquinoline
- 10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino(2,1-a)isoquinoline
Uniqueness
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is unique due to its specific arrangement of methoxy groups and the fused ring system.
特性
CAS番号 |
117566-08-2 |
|---|---|
分子式 |
C19H19NO3 |
分子量 |
309.4 g/mol |
IUPAC名 |
2,3,10-trimethoxy-5,6-dihydroindolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-14-4-5-16-13(8-14)9-17-15-11-19(23-3)18(22-2)10-12(15)6-7-20(16)17/h4-5,8-11H,6-7H2,1-3H3 |
InChIキー |
UANFKGHCPQQYTG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N3CCC4=CC(=C(C=C4C3=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)
arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)

![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)
![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)




